4-三氟甲氧基-2-联苯硼酸

描述

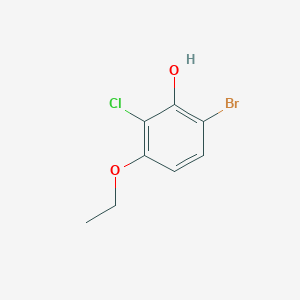

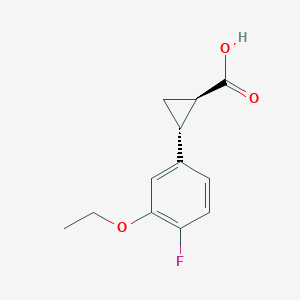

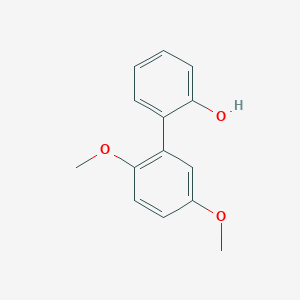

4-Trifluoromethoxy-2-biphenyl)boronic acid is a chemical compound with the CAS Number: 2121514-20-1 . It has a molecular weight of 282.03 . The IUPAC name for this compound is (4-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)boronic acid .

Molecular Structure Analysis

The InChI code for 4-Trifluoromethoxy-2-biphenyl)boronic acid is 1S/C13H10BF3O3/c15-13(16,17)20-10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving 4-Trifluoromethoxy-2-biphenyl)boronic acid are not detailed in the available resources, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

4-Trifluoromethoxy-2-biphenyl)boronic acid is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .科学研究应用

有机光电在有机光电领域,硼酸衍生物,特别是 BODIPY(4,4-二氟-4-硼-3a,4a-二氮杂-s-茚满)基材料,已显示出前景。这些材料被探索用于传感器、有机薄膜晶体管和有机光伏电池中的应用。它们在有机发光二极管 (OLED) 中作为活性材料的作用最近受到关注。BODIPY 基有机半导体的结构设计和合成进展导致 OLED 器件的显着发展,展示了它们作为“无金属”红外发射器的潜力 (Squeo & Pasini, 2020)。

水处理在海水淡化应用中,硼去除是一个通过反渗透 (RO) 和纳滤 (NF) 膜解决的关键挑战。与硼去除相关当前知识的综述突出了 NF/RO 膜在海水淡化应用中的有效性,并强调了进一步研究以提高硼去除效率的必要性 (Tu, Nghiem, & Chivas, 2010)。

医学诊断和治疗基于 BODIPY 的功能材料在医学诊断和治疗中显示出显着的潜力。它们的应用扩展到药物微米和纳米载体的改性,旨在提高治疗效果,特别是在癌症治疗中。将 BODIPY 集成到药物载体中可以对药物载体进行体外和体内实时成像,利用 BODIPY 的高荧光强度和低毒性 (Marfin et al., 2017)。

核反应堆安全由于硼具有较大的中子吸收截面,因此在核反应堆的反应性控制中起着至关重要的作用。对硼稀释事故的研究强调了在这种情况下的了解硼传输和混合特性的重要性,突出了进行准确建模以确保反应堆安全运行的必要性 (Yu et al., 2020)。

废水处理中的电化学技术电化学技术,包括电凝和电氧化,已对其在水和废水处理中的应用进行了综述。硼掺杂金刚石薄膜电极在降解污染物方面表现出高活性,表明它们在处理难处理污染物方面具有更广泛的应用潜力 (Chen, 2004)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

4-Trifluoromethoxy-2-biphenylboronic acid is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds . The trifluoromethoxy group in the compound may influence its reactivity and selectivity in these reactions .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical processes, including enzyme inhibition, signal transduction, and cell adhesion .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of functional groups .

Result of Action

It is known that boronic acids and their derivatives can exhibit various biological activities, including antibacterial, antiviral, and anticancer effects .

Action Environment

The action, efficacy, and stability of 4-Trifluoromethoxy-2-biphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other functional groups in the molecule, such as the trifluoromethoxy group, can influence its stability and reactivity .

生化分析

属性

IUPAC Name |

[2-phenyl-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O3/c15-13(16,17)20-10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKDSIXCVSRKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190214 | |

| Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121514-20-1 | |

| Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)

![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)